Cas no 2006010-13-3 (2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol)

2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol
- EN300-1744124
- 2006010-13-3
-
- インチ: 1S/C9H17N3O/c1-9(2,3)12-5-7(4-11-12)8(10)6-13/h4-5,8,13H,6,10H2,1-3H3
- InChIKey: IJZOLACFRBCMKM-UHFFFAOYSA-N
- SMILES: OCC(C1C=NN(C=1)C(C)(C)C)N
計算された属性
- 精确分子量: 183.137162174g/mol
- 同位素质量: 183.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 167
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.7
- トポロジー分子極性表面積: 64.1Ų
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744124-0.1g |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol |
2006010-13-3 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1744124-5.0g |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol |
2006010-13-3 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1744124-10g |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol |
2006010-13-3 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1744124-0.5g |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol |
2006010-13-3 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1744124-1.0g |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol |
2006010-13-3 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1744124-10.0g |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol |
2006010-13-3 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1744124-2.5g |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol |
2006010-13-3 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1744124-5g |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol |
2006010-13-3 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1744124-0.05g |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol |
2006010-13-3 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1744124-0.25g |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol |
2006010-13-3 | 0.25g |
$1117.0 | 2023-09-20 |
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-olに関する追加情報
Recent Advances in the Study of 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2006010-13-3)
The compound 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2006010-13-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the unique structural features of 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol, which make it a promising scaffold for the design of novel bioactive molecules. The presence of both amino and hydroxyl functional groups, along with the tert-butyl-substituted pyrazole ring, provides multiple sites for chemical modification, enabling the development of derivatives with tailored pharmacological properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis of 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol derivatives and evaluated their inhibitory activity against a panel of kinases. The results demonstrated that certain derivatives exhibited potent and selective inhibition of specific kinase targets, suggesting potential applications in oncology and inflammatory diseases. The study also provided insights into the structure-activity relationships (SAR) of these compounds, which could guide future drug design efforts.
Another significant development was reported in a 2024 preprint on bioRxiv, where the compound was investigated for its role as a building block in the synthesis of peptidomimetics. The researchers successfully incorporated 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol into peptide backbones, resulting in enhanced stability and bioavailability of the resulting peptidomimetics. This approach opens new avenues for the development of peptide-based therapeutics with improved pharmacokinetic properties.
Furthermore, computational studies have been conducted to predict the binding modes and interactions of 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol with various biological targets. Molecular docking simulations revealed favorable interactions with several disease-relevant proteins, supporting its potential as a versatile pharmacophore. These findings were corroborated by experimental data, which showed measurable binding affinities in vitro.
In conclusion, the compound 2-amino-2-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2006010-13-3) represents a valuable chemical entity with diverse applications in medicinal chemistry. Ongoing research continues to uncover its potential, particularly in the design of kinase inhibitors and peptidomimetics. Future studies are expected to further elucidate its mechanisms of action and explore its therapeutic potential in various disease models.
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